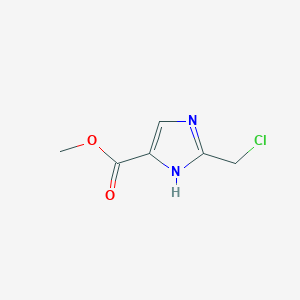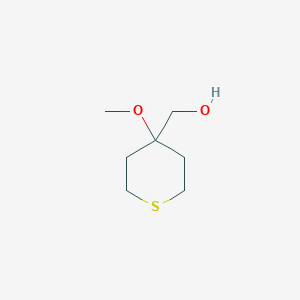
(4-Methoxythian-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxythian-4-yl)methanol is a chemical compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol . It is characterized by the presence of a methoxy group attached to a thian-4-yl ring, which is further connected to a methanol group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythian-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxythiophenol with formaldehyde in the presence of a base to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythian-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or ether derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxythian-4-yl aldehyde or 4-methoxythian-4-yl carboxylic acid.
Reduction: Formation of 4-methoxythian-4-yl thiol or 4-methoxythian-4-yl ether.
Substitution: Formation of various substituted thian-4-yl derivatives.
Scientific Research Applications
(4-Methoxythian-4-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methoxythian-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Methoxythiophenol: Similar structure but lacks the methanol group.
4-Methoxythian-4-yl acetate: Similar structure but has an acetate group instead of a methanol group.
4-Methoxythian-4-yl chloride: Similar structure but has a chloride group instead of a methanol group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
(4-methoxythian-4-yl)methanol |
InChI |
InChI=1S/C7H14O2S/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 |
InChI Key |
BXMWVAPOVYFIRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCSCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


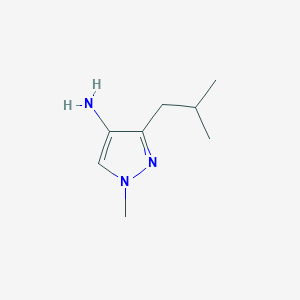
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
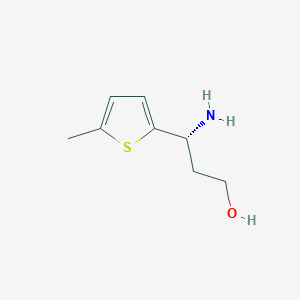
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

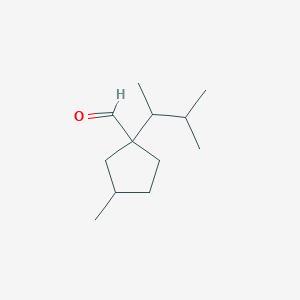
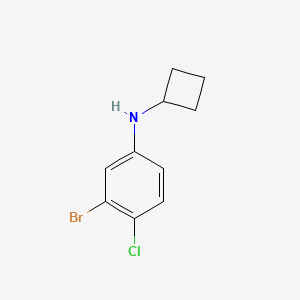
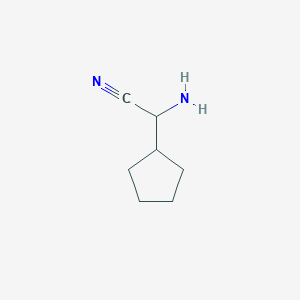
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
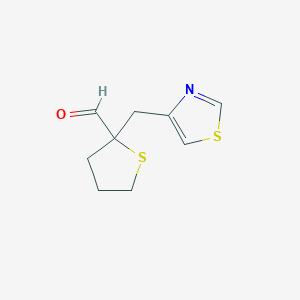
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
